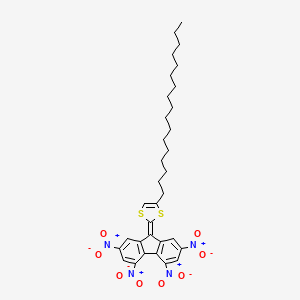
4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-2H-1,3-dithiole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-2H-1,3-dithiole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a heptadecyl chain attached to a dithiole ring, which is further connected to a fluorenylidene group substituted with multiple nitro groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-2H-1,3-dithiole typically involves multi-step organic reactions. The process begins with the preparation of the fluorenylidene intermediate, which is then nitrated to introduce the nitro groups. The dithiole ring is synthesized separately and subsequently coupled with the fluorenylidene intermediate under controlled conditions. The heptadecyl chain is introduced in the final step through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Strict control of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-2H-1,3-dithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The fluorenylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted fluorenylidene derivatives depending on the reagents used.
科学的研究の応用
4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-2H-1,3-dithiole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-2H-1,3-dithiole involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species. These reactive species can induce oxidative stress in biological systems, affecting cellular functions and signaling pathways. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane
- 4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiane
Uniqueness
Compared to similar compounds, 4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-2H-1,3-dithiole stands out due to its specific arrangement of functional groups, which imparts unique chemical reactivity and physical properties. The presence of multiple nitro groups enhances its potential for redox reactions, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
189099-50-1 |
|---|---|
分子式 |
C33H40N4O8S2 |
分子量 |
684.8 g/mol |
IUPAC名 |
4-heptadecyl-2-(2,4,5,7-tetranitrofluoren-9-ylidene)-1,3-dithiole |
InChI |
InChI=1S/C33H40N4O8S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-22-46-33(47-25)30-26-18-23(34(38)39)20-28(36(42)43)31(26)32-27(30)19-24(35(40)41)21-29(32)37(44)45/h18-22H,2-17H2,1H3 |
InChIキー |
QVQSAOZDPDRBPK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC1=CSC(=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


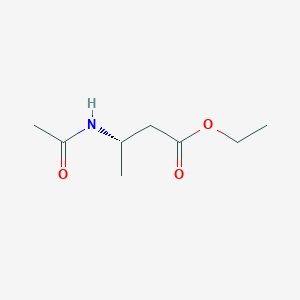

![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)

![4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14241883.png)
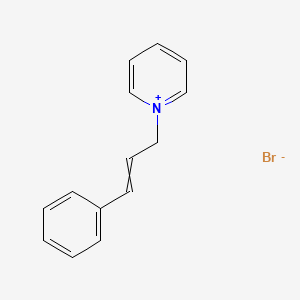

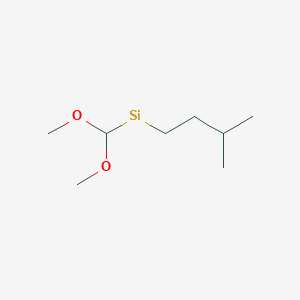
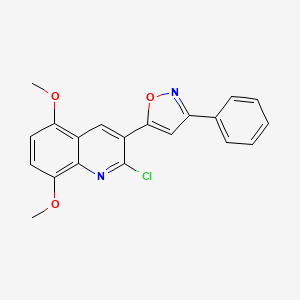
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
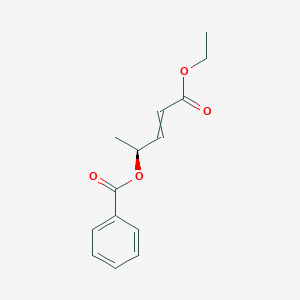
![3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one](/img/structure/B14241932.png)
![1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine](/img/structure/B14241939.png)
